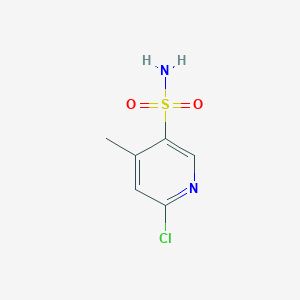

![molecular formula C23H23N7O3 B2528046 benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920185-16-6](/img/structure/B2528046.png)

benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

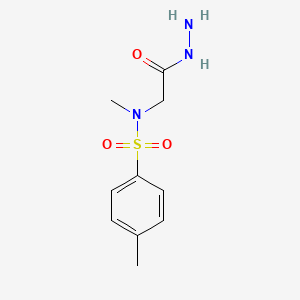

The compound of interest, benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate, is a derivative of triazolopyrimidine, which is a heterocyclic compound that has been studied for various biological activities. The structure of this compound suggests that it may have potential as a central nervous system agent, possibly interacting with serotonin receptors or adrenoceptors due to the presence of the arylpiperazine moiety, which is a common feature in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves the formation of the triazole ring followed by the introduction of the pyrimidine moiety. For instance, the synthesis of a benzotriazole derivative with a piperazine ring was achieved by treating a formamido-triazole carboxamide with benzyl chloride, followed by a series of reactions including oxidation and desulfurization steps . Similarly, the synthesis of a triazoloquinazolinone derivative involved the use of a benzyl group and a piperazine ring, indicating that the synthesis of the compound would likely follow a multi-step pathway involving the formation of the triazolopyrimidine core, followed by the introduction of the benzyl and piperazine groups .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The molecular orbital studies and conformational analysis of similar compounds have been performed using computational methods such as time-dependent density functional theory (TDDFT) calculations, which help in understanding the electronic transitions and binding mechanisms of these molecules . The absolute configuration of these molecules can be determined by single-crystal X-ray diffraction analysis, which is crucial for understanding the stereochemistry and its impact on biological activity .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can involve various transformations, such as oxidative ring closure, which has been used to synthesize a related triazolopyridine derivative . The introduction of substituents like benzyl groups can be achieved through reactions with benzyl halides, and further functionalization can be performed using different reagents and conditions, as demonstrated in the preparation of various analogs . The presence of the piperazine ring also allows for additional chemical modifications, which can be tailored to enhance the compound's interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, identification, and purity, are essential for their development as pharmaceutical agents. Quality control methods, including infrared and ultraviolet spectroscopy, liquid chromatography, and potentiometric titration, have been developed to ensure the purity and consistency of these compounds . These methods are critical for the characterization of the compound and for confirming its identity and the absence of impurities, which is necessary for further pharmacological studies.

Aplicaciones Científicas De Investigación

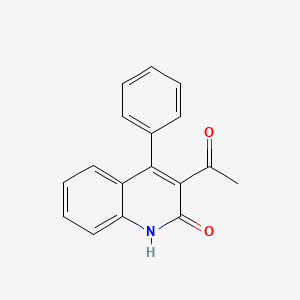

Synthesis and Antimicrobial Activities

Some novel derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities, where several compounds exhibited good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic activities. The study found significant COX-2 inhibitory activity, with some compounds showing higher analgesic and anti-inflammatory activities than the standard drug, sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

Mohamed (2021) presented the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds' structures were confirmed using elemental analysis and spectroscopic data, showcasing the diverse synthetic strategies employed in creating novel chemical entities (Mohamed, 2021).

Antioxidant Activity and Biological Evaluation

Gilava et al. (2020) conducted a study on the synthesis of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. The compounds synthesized exhibited varying degrees of biological activity, highlighting the potential of triazolopyrimidines in developing new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).

Mecanismo De Acción

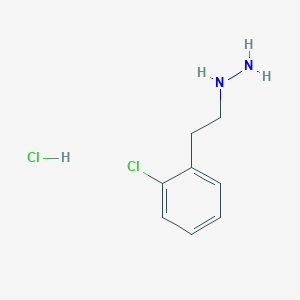

Target of Action

Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have been reported to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the cell cycle progression, potentially leading to apoptosis .

Biochemical Pathways

Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies on similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis .

Propiedades

IUPAC Name |

benzyl 4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3/c1-32-19-9-5-8-18(14-19)30-22-20(26-27-30)21(24-16-25-22)28-10-12-29(13-11-28)23(31)33-15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCFNTWTCYFCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)

![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)

![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)

![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2527982.png)

![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)

![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)